molecular formula C19H24N2O3S B285822 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide

6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide

Cat. No. B285822
M. Wt: 360.5 g/mol
InChI Key: JOHDESUMBPBBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide, also known as MSNH, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.48 g/mol.

Mechanism of Action

The mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate PPAR-γ, a receptor that regulates glucose and lipid metabolism. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has also been shown to modulate the activity of certain cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide is also stable under a wide range of conditions, which makes it easy to handle and store. However, 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide. One direction is to further investigate its mechanism of action and its effects on different biological systems. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide could also be used as a tool for studying the immune system and other biological processes. Finally, more research is needed to establish the safety and efficacy of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide in humans, which could lead to its development as a new drug or therapy.

Synthesis Methods

The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylhexanamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide. This synthesis method has been reported in several scientific publications and has been optimized to yield high purity 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide with good yields.

Scientific Research Applications

6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has also been shown to modulate the immune system and improve cognitive function. These properties make 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide a promising candidate for the development of new drugs and therapies.

properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

6-[(4-methylphenyl)sulfonylamino]-N-phenylhexanamide

InChI

InChI=1S/C19H24N2O3S/c1-16-11-13-18(14-12-16)25(23,24)20-15-7-3-6-10-19(22)21-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20H,3,6-7,10,15H2,1H3,(H,21,22)

InChI Key

JOHDESUMBPBBRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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